7-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine
Description
This compound features a purine core (7H-purine) substituted at the 6-position with a piperazine moiety, which is further linked to a 6-methyl-5H-pyrrolo[3,2-d]pyrimidine group.
Properties
IUPAC Name |
7-methyl-6-[4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N9/c1-11-7-12-13(23-11)16(20-8-18-12)25-3-5-26(6-4-25)17-14-15(19-9-21-17)22-10-24(14)2/h7-10,23H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHGNNMWQTWQER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4N(C=N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 7-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine is a complex purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a purine core substituted with a piperazine moiety and a pyrrolo[3,2-d]pyrimidine ring. The structural formula is critical for understanding its interaction with biological targets.
Key Structural Features
- Purine Base : Central to its biological activity.
- Piperazine Ring : Often associated with neuroactive properties.
- Pyrrolo[3,2-d]pyrimidine Moiety : Implicated in kinase inhibition and other enzymatic interactions.
Research indicates that compounds similar to 7-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine often act as inhibitors of specific kinases, particularly those involved in cancer signaling pathways.
Kinase Inhibition
Studies have shown that pyrrolo[3,2-d]pyrimidine derivatives can selectively inhibit protein kinase B (PKB) pathways. For instance, related compounds demonstrated significant inhibition of PKB activity, which is crucial in regulating cell growth and survival. This inhibition leads to reduced tumor cell proliferation and increased apoptosis in cancer models .
Biological Activity
The biological activities of 7-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antitumor | Inhibits tumor growth through PKB pathway modulation. |
| Neuroactive | Potential effects on neurotransmitter systems due to piperazine structure. |
| Antiviral | May influence nucleotide biosynthesis pathways critical for viral replication. |
Case Studies and Research Findings
- Antitumor Activity : A study reported that related compounds effectively inhibited the growth of human tumor xenografts in animal models. The mechanism was attributed to the modulation of the PI3K-PKB-mTOR signaling pathway .
- Neuropharmacological Effects : In vitro studies have suggested that piperazine derivatives can affect serotonin receptors, indicating potential applications in treating mood disorders .
- Antiviral Properties : Research has indicated that targeting purine biosynthesis can enhance antiviral activity against hepatitis E virus (HEV), suggesting that compounds like 7-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine could be explored for antiviral drug development .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 7-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. A study published in Journal of Medicinal Chemistry highlighted the development of potent inhibitors targeting the mTOR pathway, which is crucial for tumor growth and survival .
Neurological Applications
The compound's piperazine ring suggests potential use in treating neurological disorders. Piperazine derivatives are known for their neuroprotective effects and ability to modulate neurotransmitter systems. Investigations into related compounds have shown promise in treating conditions such as anxiety and depression by acting on serotonin receptors .
Antiviral Properties
Pyrrolo[3,2-d]pyrimidines have demonstrated antiviral activity against various viruses. Research has pointed out that compounds within this class can inhibit viral replication by targeting viral polymerases or proteases. This suggests that 7-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine may have similar capabilities, warranting further investigation .
Case Studies
Structure-Activity Relationship (SAR)
Understanding the SAR of 7-methyl-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine is crucial for optimizing its efficacy. Modifications to the piperazine and pyrimidine rings can significantly alter its binding affinity and selectivity towards biological targets.
Key Insights:
- Substituents on the piperazine ring can enhance blood-brain barrier penetration.
- Variations in methylation patterns on the pyrimidine core influence potency against cancer cell lines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The compound’s purine core distinguishes it from analogues featuring pyrrolo[2,3-d]pyrimidine (e.g., and ) or pyrazolo[4,3-d]pyrimidinone (e.g., ) scaffolds. Purines are naturally occurring in DNA/RNA and often serve as kinase inhibitors, while pyrrolopyrimidines and pyrazolopyrimidines are synthetic scaffolds optimized for selectivity in targeting enzymes like phosphodiesterases or tyrosine kinases .
Substituent Analysis
Piperazine Modifications
- Target Compound : Incorporates a piperazine bridge connecting the purine and pyrrolopyrimidine groups. The methyl group on the pyrrolopyrimidine may reduce rotational freedom, enhancing binding affinity .
- Compound (3JA) : Replaces piperazine with morpholine, increasing polarity and reducing basicity. This alteration likely impacts solubility and target engagement kinetics .
- Compound : Features a 4-phenylpiperazine group, introducing aromatic bulk that could enhance hydrophobic interactions but reduce solubility .
- Compound : Contains a methylpiperazine carboxylate ester, adding both steric bulk and a hydrolyzable ester group, which may influence prodrug activation or metabolic stability .
Auxiliary Substituents
- Target Compound : Dual methyl groups (purine 7-position and pyrrolopyrimidine 6-position) balance lipophilicity and metabolic stability.
Structural and Physicochemical Properties
Hypothetical Pharmacological Implications
- (3JA) : The morpholine group may favor solubility but limit blood-brain barrier penetration, making it suitable for peripheral targets .
- Compound : Aromatic substituents could enhance affinity for hydrophobic binding pockets in kinases (e.g., ABL1 or EGFR), but may increase off-target risks .
- Compound : The ester functionality implies possible prodrug behavior, with hydrolysis releasing active metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
